molecular formula C11H10ClN3O B5591753 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 117518-83-9

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B5591753
CAS No.: 117518-83-9
M. Wt: 235.67 g/mol
InChI Key: QLNZRHXJKIOJHN-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.0512396 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, in the presence and absence of dimethyl formamide, leads to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide among other compounds (Khutova et al., 2013). This study provides insight into the chemical reactions and conditions necessary for the synthesis of this compound.
  • Structural analysis of pyrazole derivatives, including this compound, reveals the planarity of the phenyl and pyrazole rings and their dihedral angles, contributing to understanding their molecular structure and potential applications (Iulek et al., 1993).

Antibacterial and Antimicrobial Properties

  • A study focusing on the synthesis and in vitro antimicrobial screening of novel series of pyrazole derivatives, including those related to this compound, demonstrated their potential antibacterial activity against pathogens such as S. aureus and E. coli (Idrees et al., 2020). This highlights the compound's relevance in the development of new antibacterial agents.

Synthesis of Heterocyclic Compounds

  • This compound has been used as a building block in the synthesis of various heterocyclic compounds. These compounds have shown potential pharmacological interest, indicating the utility of this pyrazole derivative in medicinal chemistry (El‐Mekabaty, 2014).

Drug Development and Molecular Interactions

  • The study of pyrazole derivatives in the context of drug development and their interaction with biological molecules is an area of ongoing research. One example includes the investigation of this compound derivatives and their potential binding interactions with DNA, contributing to the understanding of their mechanisms of action in biological systems (Lu et al., 2014).

Environmental and Biological Sensing

  • The compound has been utilized in the development of a Cr3+ ion-selective electrode, based on a this compound ionophore. This application is significant in environmental monitoring and analysis of biological samples (Zamani et al., 2009).

Properties

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-7-9(11(13)16)10(12)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZRHXJKIOJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350350
Record name 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117518-83-9
Record name 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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